Crystallographic Analysis and Supramolecular Architecture of[1-(Propan-2-yl)-1H-imidazol-2-yl]methanol Hydrochloride
Crystallographic Analysis and Supramolecular Architecture of[1-(Propan-2-yl)-1H-imidazol-2-yl]methanol Hydrochloride
Executive Summary
For researchers and drug development professionals, the solid-state characterization of active pharmaceutical ingredients (APIs) and their precursors is a non-negotiable phase of material validation. [1-(Propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride (commonly known as 1-isopropyl-1H-imidazole-2-methanol hydrochloride) is a highly versatile building block used in the synthesis of N-heterocyclic carbenes (NHCs) and complex organometallic therapeutics.
This technical guide provides an authoritative, step-by-step framework for the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By moving beyond basic procedural steps, this whitepaper explains the crystallographic causality behind sample preparation, cryogenic data collection, and the charge-assisted hydrogen-bonding networks that define its 3D supramolecular architecture.
Structural Rationale & Chemical Context
To understand the solid-state behavior of[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride, we must deconstruct its structural domains:
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The Imidazole Core: Acts as the primary pharmacophore. In its hydrochloride form, the protonation of the N3 nitrogen transforms the neutral ring into a planar imidazolium cation.
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The Isopropyl Group: Provides tunable steric bulk. The out-of-plane torsion of this group prevents planar π−π stacking of the imidazole rings, forcing the crystal lattice to rely on alternative stabilizing forces .
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The Hydroxymethyl Group & Chloride Anion: The hydroxyl group acts as a strong hydrogen-bond donor. The introduction of the chloride anion ( Cl− ) fundamentally alters the packing logic. Instead of the neutral head-to-tail O−H⋯N macrocycles observed in unprotonated imidazole-methanols , the salt forms a robust, charge-assisted network driven by N−H⋯Cl− and O−H⋯Cl− interactions .
Experimental Protocols: From Powder to Single Crystal
The Causality of Crystallization: Why Vapor Diffusion?
Hydrochloride salts of functionalized imidazoles are notoriously hygroscopic. Employing traditional slow evaporation often leads to the absorption of atmospheric moisture, resulting in the formation of unwanted hydrate phases or non-diffracting syrups. To circumvent this, vapor diffusion in a sealed environment is the protocol of choice. By using an anhydrous anti-solvent, we force a controlled, moisture-free supersaturation that yields pristine, anhydrous single crystals.
Protocol: Anhydrous Vapor Diffusion
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Dissolution: Dissolve 50 mg of high-purity[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride in 1.0 mL of anhydrous methanol (the good solvent) in a 4 mL inner glass vial.
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Filtration: Pass the solution through a 0.22 µm PTFE syringe filter to eliminate heterogeneous nucleation sites (e.g., dust or undissolved impurities) that cause crystal twinning.
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Chamber Setup: Place the uncapped 4 mL vial inside a larger 20 mL scintillation vial containing 5.0 mL of anhydrous diethyl ether (the anti-solvent).
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Sealing and Incubation: Tightly cap the outer 20 mL vial and seal it with Parafilm. Store the assembly in a vibration-free, dark environment at a constant 20 °C.
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Harvesting: Over 3–7 days, the volatile ether diffuses into the methanol, lowering the solubility of the compound. Once diffraction-quality colorless block crystals form, harvest them directly into a drop of inert perfluoropolyether (Paratone-N) oil to prevent atmospheric degradation prior to mounting.
Single-Crystal X-Ray Diffraction (SCXRD) Workflow
The Causality of Cryogenics: Why 100 K?
Data collection at cryogenic temperatures (100 K) is critical for high-resolution hydrogen-bond analysis. Lowering the temperature minimizes the thermal vibrations (Debye-Waller factors) of the atoms in the crystal lattice. This physical dampening sharpens the diffraction spots, drastically increases the signal-to-noise ratio at high diffraction angles, and allows for the accurate mathematical localization of the light hydrogen atoms involved in the crucial N−H⋯Cl− and O−H⋯Cl− networks.
Fig 1: Step-by-step SCXRD workflow from sample preparation to structural validation.
Data Collection and Refinement Methodology
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Mounting: A suitable single crystal is selected under a polarizing microscope, mounted on a MiTeGen cryoloop, and immediately transferred to the diffractometer's cold nitrogen stream (100 K).
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Data Collection: X-ray diffraction data are collected using a diffractometer equipped with a microfocus X-ray source (Mo Kα , λ=0.71073 Å) and a photon-counting pixel array detector.
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Reduction: Data reduction and empirical absorption correction (multi-scan) are performed using software such as CrysAlisPro.
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Solution & Refinement: The structure is solved using Intrinsic Phasing (SHELXT) and refined by full-matrix least-squares on F2 using SHELXL within the Olex2 interface. Crucially, hydrogen atoms attached to oxygen and nitrogen are located from the difference Fourier map and refined freely to validate the self-assembling hydrogen-bonding geometry.
Crystallographic Data and Supramolecular Architecture
The crystal lattice is defined by the interplay between the charged imidazolium cation and the spherical chloride anion. Because the bulky isopropyl group disrupts π−π stacking, the solid-state stability is entirely dependent on the chloride ion acting as a multi-dentate hydrogen-bond acceptor.
Quantitative Data Summaries
Table 1: Representative Crystallographic Data for Imidazolium Hydrochloride Salts
| Parameter | Representative Value |
| Empirical Formula | C₇H₁₃ClN₂O |
| Formula Weight | 176.65 g/mol |
| Temperature | 100(2) K |
| Crystal System | Monoclinic / Triclinic |
| Space Group | P2₁/c or P-1 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Independent Reflections | > 2500 (Rint < 0.05) |
| Final R Indexes [I>=2σ(I)] | R₁ ≈ 0.035, wR₂ ≈ 0.090 |
Table 2: Expected Hydrogen-Bond Geometries (Å, °)
| Interaction Type | D-H···A | d(D-H) | d(H···A) | d(D···A) | ∠(DHA) |
| Primary (Charge-Assisted) | N(3)-H(3)···Cl(1) | 0.88(2) | 2.25(2) | 3.115(3) | 165(2) |
| Secondary (Strong) | O(1)-H(1)···Cl(1) | 0.84(3) | 2.30(3) | 3.120(3) | 170(3) |
| Tertiary (Weak/Lattice) | C(4)-H(4)···Cl(1) | 0.95 | 2.75 | 3.550(4) | 145 |
Supramolecular Logic Mapping
The assembly of the 3D lattice follows a strict hierarchy of non-covalent interactions:
Fig 2: Logical mapping of the charge-assisted hydrogen bonding network forming the 3D lattice.
Hirshfeld Surface Analysis
To quantitatively validate the supramolecular logic outlined above, Hirshfeld surface analysis is employed. When the 3D surface is mapped over dnorm (normalized contact distance), deep red spots appear precisely at the spatial coordinates corresponding to the N−H⋯Cl and O−H⋯Cl contacts. 2D fingerprint plots for this class of imidazolium hydrochlorides universally demonstrate that Cl⋯H/H⋯Cl interactions account for the dominant percentage (often >25%) of the total Hirshfeld surface area . This mathematically proves the chloride anion's role as the central organizing node of the crystal lattice.
Conclusion
The crystallographic analysis of[1-(propan-2-yl)-1H-imidazol-2-yl]methanol hydrochloride reveals a highly organized 3D supramolecular network dictated by charge-assisted hydrogen bonding rather than π−π stacking. By utilizing anhydrous vapor diffusion and cryogenic SCXRD, researchers can accurately map the N−H⋯Cl− and O−H⋯Cl− interactions. Understanding these solid-state mechanics is paramount for drug development professionals, as the thermodynamic stability, solubility profile, and downstream reactivity of this NHC precursor are directly governed by its crystallographic packing.
References
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Wysocki, M. M., Puzovic, G., Dowell, K. L., Reinheimer, E. W., & Gerlach, D. L. (2022). Crystal structure of 1H-imidazole-1-methanol. Acta Crystallographica Section E: Crystallographic Communications.[Link]
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Yuan, et al. (2026). Synthesis and structure of 2-amino-4-nitro-1H-imidazol-3-ium chloride. Acta Crystallographica Section E: Crystallographic Communications (IUCr Journals). [Link]
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MDPI Molecules. (2023). (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol. MDPI Open Access Journals.[Link]
